The Chemical Architecture of Primeverose: A Technical Guide for Researchers
The Chemical Architecture of Primeverose: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of primeverose, a disaccharide of significant interest in the study of plant secondary metabolism and enzymatic hydrolysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.
Executive Summary
Primeverose is a disaccharide composed of D-xylose and D-glucose, which plays a crucial role as the glycone component of numerous naturally occurring glycosides. These glycosides are implicated in plant defense mechanisms and are precursors to aromatic compounds vital to the flavor and fragrance industries. Understanding the precise chemical structure and properties of primeverose is fundamental for the isolation, characterization, and synthesis of these valuable natural products. This guide details its structural formula, physicochemical properties, and presents methodologies for its isolation and structural elucidation.
Chemical Structure and Nomenclature
Primeverose is a reducing disaccharide. Its systematic name is 6-O-β-D-xylopyranosyl-D-glucose .[1][2] The structure consists of a D-xylose unit in its pyranose form linked to a D-glucose molecule via a β-(1→6) glycosidic bond.[3][4] This specific linkage connects the anomeric carbon (C1) of the β-D-xylopyranose to the primary alcohol group (C6) of the D-glucose unit. The glucose moiety contains a free anomeric carbon, which imparts the reducing properties to the sugar.[5]
The stereochemistry of the glycosidic linkage and the configurations of the constituent monosaccharides are critical to its biological recognition, particularly by enzymes such as β-primeverosidase.[4]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for primeverose is presented in Table 1. This data is essential for its identification and characterization in experimental settings.
Table 1: Physicochemical Properties of Primeverose
| Property | Value | Reference(s) |
| Systematic Name | 6-O-β-D-Xylopyranosyl-D-glucose | [1][2] |
| CAS Registry Number | 26531-85-1 | [1] |
| Molecular Formula | C₁₁H₂₀O₁₀ | [1][3] |
| Molar Mass | 312.27 g/mol | [1][6] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 209-210 °C (with darkening) | [1] |
| Solubility | Soluble in water, methanol, 80% ethanol | [1] |
| Specific Rotation | [α]D²⁰ shows mutarotation from +23° to -3.2° (c=5, H₂O) | [1] |
| Reducing Sugar | Yes | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of oligosaccharides like primeverose. The assignment of proton (¹H) and carbon (¹³C) signals confirms the identity of the monosaccharide units, their anomeric configurations, and the linkage position. While a definitive, published experimental dataset for pure primeverose is elusive, a plausible set of chemical shifts in D₂O can be predicted based on the known values for its constituent parts in similar glycosidic linkages. Table 2 presents these representative chemical shifts.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Primeverose in D₂O
| Atom | Glucose Residue (α/β anomers) | Xylose Residue |
| δ ¹³C (ppm) | δ ¹H (ppm) | |
| C1 / H1 | 92.7 (α), 96.5 (β) | 5.22 (d, J=3.8 Hz, α), 4.64 (d, J=8.0 Hz, β) |
| C2 / H2 | 72.5 (α), 74.9 (β) | 3.53 (dd, J=9.9, 3.8 Hz, α), 3.28 (dd, J=9.2, 8.0 Hz, β) |
| C3 / H3 | 73.8 (α), 76.8 (β) | 3.91 (t, J=9.5 Hz, α), 3.51 (t, J=9.2 Hz, β) |
| C4 / H4 | 70.5 (α), 70.6 (β) | 3.42 (t, J=9.5 Hz, α), 3.41 (t, J=9.2 Hz, β) |
| C5 / H5 | 72.6 (α), 76.8 (β) | 3.98 (ddd, α), 3.48 (m, β) |
| C6 / H6 | 69.8 (α/β) | ~3.80 (m, H6a), ~3.95 (m, H6b) |
Note: These are plausible values derived from data for related compounds. Actual experimental values may vary slightly. 2D NMR experiments (COSY, HSQC, HMBC) are required for unambiguous assignment.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to confirm the molecular weight and determine the sequence of monosaccharides. In positive ion mode, primeverose is typically observed as a sodium adduct [M+Na]⁺ at m/z 335.095. Fragmentation via collision-induced dissociation (CID) results in characteristic glycosidic bond cleavages. The expected fragmentation would yield ions corresponding to the loss of the xylose residue (a Y-ion at m/z 203.053, representing the glucose unit with Na⁺) and the xylosyl oxonium ion (a B-ion at m/z 133.049).
Biosynthesis and Degradation Pathways
Biosynthesis of Primeverose
The precise biosynthetic pathway for primeverose is not yet fully elucidated in the literature. However, it is synthesized from activated monosaccharide precursors. The pathway begins with the formation of UDP-glucose and UDP-xylose. UDP-xylose itself is synthesized from UDP-glucose via the action of UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase. The final step is the condensation of these two activated sugars, catalyzed by a putative glycosyltransferase.
Enzymatic Degradation
Primeverose exists in nature primarily as a component of glycosides (primeverosides). The degradation of these molecules is a two-step enzymatic process. First, a specific β-primeverosidase cleaves the bond between the primeverose moiety and the aglycone, releasing the aromatic or aliphatic aglycone. Subsequently, a general β-glucosidase or xylosidase can hydrolyze the β-(1→6) linkage of primeverose to yield D-glucose and D-xylose.
Experimental Protocols
Isolation and Purification
Primeverose is typically isolated from natural sources by first extracting a primeveroside, followed by acidic or enzymatic hydrolysis. The following is a generalized protocol for the isolation of a primeveroside (e.g., from plant material) and subsequent release of primeverose.
Protocol 5.1.1: Isolation of a Primeveroside and Hydrolysis
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., 100 g of madder root or citrus peel).
-
Perform exhaustive extraction using 80% aqueous ethanol (3 x 500 mL) at room temperature for 24 hours per extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield an aqueous residue.
-
-
Purification of the Primeveroside:
-
Defat the aqueous residue by liquid-liquid partitioning against n-hexane.
-
Subject the aqueous phase to column chromatography on a Diaion HP-20 resin.
-
Wash the column with water to remove polar impurities (sugars, salts).
-
Elute the glycoside fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).
-
Monitor fractions by thin-layer chromatography (TLC) and pool those containing the target primeveroside.
-
Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
-
Hydrolysis to Yield Primeverose:
-
Dissolve the purified primeveroside in a 2M trifluoroacetic acid (TFA) solution.
-
Heat the solution at 100°C for 2 hours to cleave the glycosidic bond.
-
Remove the TFA by repeated co-evaporation with methanol under a stream of nitrogen.
-
Purify the resulting primeverose from the aglycone and any unreacted material using size-exclusion chromatography (e.g., Sephadex LH-20).
-
Structural Elucidation Workflow
The definitive identification of primeverose requires a combination of spectroscopic techniques.
Protocol 5.2.1: NMR and MS Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified primeverose sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and broadband-decoupled spectra on a spectrometer operating at ≥500 MHz.
-
Acquire 2D spectra: COSY (to establish ¹H-¹H correlations within each sugar ring), HSQC (to correlate protons with their directly attached carbons), and HMBC (to identify long-range H-C correlations, crucial for determining the glycosidic linkage site). A NOESY or ROESY experiment can confirm the β-anomeric configuration through-space correlations.
-
-
MS Data Acquisition:
-
Dissolve a small aliquot of the sample in 50% methanol/water.
-
Infuse the sample into an ESI-QTOF or Orbitrap mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the [M+Na]⁺ adduct.
-
Perform a tandem MS (MS/MS) experiment by isolating the m/z 335.095 precursor ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.
-
-
Data Analysis:
-
Integrate data from all spectroscopic experiments to build a conclusive structural assignment, confirming the monosaccharide identities, the β-anomeric configuration of the xylose, and the (1→6) linkage position.
-
Role in Signaling Pathways
Currently, there is no direct evidence to suggest that primeverose itself functions as a signaling molecule in biological pathways. Its primary established role is that of a stable carrier for various aglycones. The enzymatic cleavage of primeverosides by β-primeverosidase in response to stimuli (e.g., tissue damage in plants) releases these aglycones, many of which are volatile organic compounds that can act as signaling molecules in plant defense or as attractants for pollinators. Therefore, primeverose is best described as a precursor to signaling molecules, rather than a direct participant in signaling cascades.
Conclusion
Primeverose is a structurally defined disaccharide that serves as a fundamental building block for a wide array of natural glycosides. Its chemical properties, particularly the β-(1→6) linkage, are key to its biological function as a substrate for specific hydrolytic enzymes. The methodologies outlined in this guide, from isolation protocols to advanced spectroscopic analysis, provide a framework for researchers to identify, characterize, and utilize primeverose and its derivatives in their scientific endeavors. Further research into the specific glycosyltransferases responsible for its biosynthesis will continue to illuminate its role in the complex web of plant metabolism.
References
- 1. uniprot.org [uniprot.org]
- 2. UDP-D-xylose:beta-D-glucoside alpha-1,3-D-xylosyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Cloning of a Xylosyltransferase That Transfers the Second Xylose to O-Glucosylated Epidermal Growth Factor Repeats of Notch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
